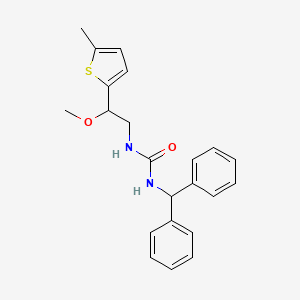

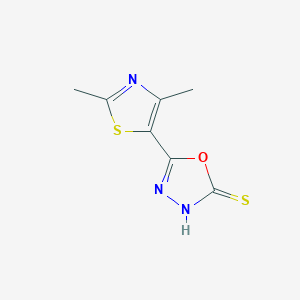

5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol, also known as DMOT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. DMOT has been synthesized using various methods and has shown promising results in scientific research, making it a potential candidate for drug development.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including “5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been reported to have analgesic activity . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals.

Anti-Inflammatory Activity

Thiazole derivatives have shown anti-inflammatory activity . Anti-inflammatory drugs reduce inflammation and swelling. They can be used for conditions like arthritis, tendonitis, and other musculoskeletal conditions.

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial activity, including antibacterial and antifungal properties . Antimicrobial drugs are used to treat or prevent diseases caused by bacteria, fungi, and certain parasites.

Antiviral Activity

Thiazole derivatives have been found to have antiviral activity . Antiviral drugs are a class of medication used specifically for treating viral infections.

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown antitumor and cytotoxic activity . Antitumor drugs are used to prevent the growth of cancer cells. Cytotoxic drugs are a type of medication that contain chemicals toxic to cells, preventing their replication or growth, and so are used to treat cancer.

Neuroprotective Activity

Thiazole derivatives have been reported to have neuroprotective activity . Neuroprotective drugs are medications that protect brain cells from damage and deterioration over time.

Anticonvulsant Activity

Thiazole derivatives have been found to have anticonvulsant activity . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.

Mechanism of Action

Target of Action

Compounds with a similar thiazole structure have been found to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest .

Mode of Action

Similar thiazole derivatives have been found to inhibit cdk2 . The inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .

Biochemical Pathways

The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .

Result of Action

The inhibition of cdk2 can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .

properties

IUPAC Name |

5-(2,4-dimethyl-1,3-thiazol-5-yl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS2/c1-3-5(13-4(2)8-3)6-9-10-7(12)11-6/h1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPQBNRJCZXHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NNC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Nitrophenyl)methyl]thiochromen-4-one](/img/structure/B2740410.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide](/img/structure/B2740412.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2740420.png)